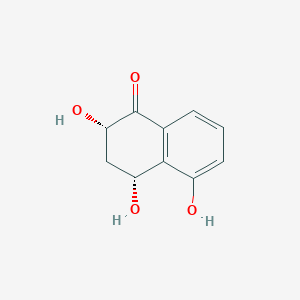

cis-2,4,5-Trihydroxy-1-tetralone

描述

Structure

3D Structure

属性

CAS 编号 |

110901-27-4 |

|---|---|

分子式 |

C7H12O3 |

同义词 |

2,4,5-trihydroxy-1-tetralone |

产品来源 |

United States |

Contextual Significance in Organic Chemistry and Natural Product Studies

The tetralone framework is a cornerstone in the architecture of numerous biologically active molecules. ingentaconnect.comresearchgate.netbenthamdirect.com Its rigid structure and the presence of a ketone group provide a versatile foundation for synthetic modifications, making it a valuable building block in medicinal chemistry. edu.krdresearchgate.net The introduction of multiple hydroxyl groups, as seen in trihydroxy-tetralones, dramatically influences the molecule's polarity, reactivity, and potential for biological interactions.

In the realm of natural products, trihydroxy-tetralones are notable as key intermediates in the biosynthesis of fungal and bacterial melanins. researchgate.netnih.govsci-hub.se For instance, the well-studied compound scytalone (B1230633), which is 3,4-dihydro-3,6,8-trihydroxy-1(2H)-naphthalenone, is a crucial precursor to 1,8-dihydroxynaphthalene (DHN) melanin (B1238610), a pigment that protects fungi from environmental stressors. nih.govnih.gov The study of these intermediates provides critical insights into the enzymatic processes of polyketide pathways.

While direct studies on the natural occurrence of cis-2,4,5-Trihydroxy-1-tetralone are not widely documented, its structural similarity to known biosynthetic intermediates suggests its potential existence in nature or as a metabolite in related pathways. The specific arrangement of its hydroxyl groups offers a unique chemical entity for exploration within the broader and significant class of hydroxylated tetralones.

Historical Perspective on Its Discovery and Initial Research Focus

A specific discovery timeline for cis-2,4,5-Trihydroxy-1-tetralone is not prominent in the scientific literature, suggesting it has not been the focus of major, independent research efforts. Its existence is confirmed through chemical databases and its synthesis as part of broader chemical studies. The initial academic inquiry into compounds of this type was largely driven by the desire to understand the structure and synthesis of natural products.

The early 20th century saw a burgeoning interest in the isolation and structural elucidation of natural compounds, with tetralones being identified as a recurring structural motif. semanticscholar.org Research into the synthesis of the basic 1-tetralone (B52770) structure was established through methods like the Friedel-Crafts reaction. wikipedia.org

The focus on specifically hydroxylated tetralones gained momentum with the investigation of fungal metabolism and the discovery of the DHN melanin (B1238610) pathway. nih.govnih.gov This led to the isolation and characterization of various trihydroxy-tetralone intermediates, such as scytalone (B1230633) and its isomers. nih.gov It is within this context of exploring the diversity of fungal metabolites and the synthesis of analogs that this compound likely emerged as a subject of academic inquiry, even if not as a primary target. The synthesis of such a molecule would be a logical step in systematically studying the structure-activity relationships of this class of compounds.

Structural Basis and Its Implications for Academic Inquiry

Elucidation of cis-(±)-Stereochemistry and Diastereomeric Analysis

The designation 'cis' in this compound refers to the relative configuration of the substituents on the stereogenic centers of the non-aromatic ring. In this context, it indicates that the hydroxyl groups at positions 2 and 4 are on the same side of the ring. This is in contrast to its diastereomer, trans-2,4,5-Trihydroxy-1-tetralone, where these substituents would be on opposite sides. The racemic nature of the cis-compound is denoted by (±), indicating an equal mixture of both enantiomers.

The elucidation of the cis-stereochemistry is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons on the stereogenic carbons (H-2 and H-4) can provide definitive information about their dihedral angle and thus their relative orientation. A smaller coupling constant is generally indicative of a cis-relationship, while a larger coupling constant suggests a trans-relationship.

Further confirmation of the stereochemistry can be obtained through the synthesis and analysis of derivatives. For instance, the formation of an acetonide derivative between the hydroxyl groups at positions 4 and 5, cis-(+/-)-2,4,5-Trihydroxy-1-tetralone 4,5-acetonide, provides strong evidence for the cis-configuration of the hydroxyl groups at these positions. nih.gov

Table 1: Comparison of cis and trans Isomers of 2,4,5-Trihydroxy-1-tetralone

| Property | This compound | trans-2,4,5-Trihydroxy-1-tetralone |

| Relative Stereochemistry | Hydroxyl groups at C2 and C4 are on the same side of the ring. | Hydroxyl groups at C2 and C4 are on opposite sides of the ring. |

| Diastereomeric Relationship | Diastereomer of the trans-isomer. | Diastereomer of the cis-isomer. |

| Expected NMR Coupling (J-H2H4) | Smaller value | Larger value |

Enantiomeric Resolution and Absolute Configuration Determination

The racemic mixture of cis-(±)-2,4,5-Trihydroxy-1-tetralone can be separated into its individual enantiomers, the dextrorotatory (+) and levorotatory (-) forms, through a process known as chiral resolution. wikipedia.org A common method involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. wikipedia.org

Alternatively, chromatographic techniques are highly effective for enantiomeric separation. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for resolving racemic mixtures of tetralone derivatives. nih.gov The differential interaction of the enantiomers with the CSP allows for their separation. mdpi.com

Once the enantiomers are isolated, the determination of their absolute configuration (the actual spatial arrangement of atoms) is crucial. This can be achieved through several methods:

X-ray Crystallography: This is the most definitive method, providing a direct visualization of the molecule's three-dimensional structure.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be compared to theoretical calculations to assign the absolute configuration.

Chemical Correlation: The enantiomer of unknown configuration can be chemically converted to a compound of known absolute configuration.

Conformational Analysis and its Influence on Molecular Interactions

The non-aromatic ring of the tetralone scaffold is not planar and can adopt several conformations, with the most common being the half-chair and envelope conformations. rsc.org The specific conformation adopted by this compound will be influenced by the steric and electronic interactions of the three hydroxyl groups and the ketone.

In a cyclohexane-like chair conformation, substituents can occupy either axial or equatorial positions. utexas.edu For this compound, the hydroxyl groups at C2 and C4 being in a cis relationship would likely lead to a conformational preference that minimizes steric strain. For instance, a conformation where one hydroxyl group is in an axial position and the other in an equatorial position (cis-1,2 or cis-1,4 diaxial/equatorial relationship) might be favored. The presence of the C5-hydroxyl group and the sp2-hybridized carbon at C1 further influences the conformational landscape.

The preferred conformation plays a significant role in how the molecule interacts with other molecules, such as biological receptors or enzymes. The spatial orientation of the hydroxyl groups, which can act as hydrogen bond donors and acceptors, is dictated by the ring's conformation and will determine the molecule's intermolecular binding properties.

Computational Studies on Stereochemical Properties and Stability

Computational chemistry provides a powerful tool for investigating the stereochemical properties and relative stabilities of the different stereoisomers and conformers of this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to:

Calculate the energies of different conformers: This allows for the prediction of the most stable conformation in the gas phase or in solution (by using solvent models).

Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm the relative stereochemistry.

Model intermolecular interactions: The interaction of the different conformers with a solvent or a protein binding site can be simulated to understand the influence of stereochemistry on the molecule's behavior.

These computational studies can provide valuable insights that complement experimental findings and aid in a more complete understanding of the molecule's three-dimensional structure and reactivity.

Scant Research Hinders Comprehensive Analysis of this compound Synthesis

A thorough review of available scientific literature reveals a notable scarcity of dedicated research on the chemical compound this compound. While the tetralone core is a common motif in medicinal chemistry and natural products, this specific trihydroxy-substituted isomer has not been the subject of extensive synthetic investigation. Consequently, a detailed exposition of its total synthesis, partial synthesis, or the development of novel reaction methodologies specifically for its creation is not possible based on current public knowledge.

The lack of focused research extends to its chemical derivatization. Protective group strategies, such as the formation of acetonides to selectively mask hydroxyl groups during synthetic campaigns, are standard practice in organic chemistry. However, the application of these techniques to this compound has not been specifically documented. Without primary research detailing these synthetic endeavors, a comprehensive and scientifically rigorous article adhering to the requested detailed outline cannot be constructed.

Further investigation into broader synthetic methods for polyhydroxylated tetralones may provide speculative pathways, but this would deviate from the instruction to focus solely on this compound. The current body of scientific literature does not support a detailed discussion on the specific synthetic pathways and methodological advancements for this particular compound.

Chemical Derivatization and Analog Preparation

Synthesis of Hydroxylated and Substituted Analogs

The synthesis of hydroxylated and substituted analogs of tetralones often begins with commercially available or readily synthesized starting materials. A common precursor is 1-tetralone, which can be derived from the hydrogenation of 1-naphthol. google.com Another versatile starting point is a methoxy-1-tetralone derivative, which allows for subsequent demethylation to yield a hydroxy-1-tetralone. nih.gov

One established method for introducing substituents involves the alkylation of hydroxy-1-tetralones. For instance, 5-, 6-, or 7-hydroxy-1-tetralone (B1583441) can be reacted with a substituted alkyl bromide in the presence of a base like anhydrous potassium carbonate in acetone. nih.gov This reaction is typically carried out under reflux conditions. nih.gov The resulting substituted 1-tetralone derivatives can then undergo further modifications, such as the reduction of the carbonyl group to a hydroxyl group using sodium borohydride (B1222165) (NaBH₄). nih.gov

Another approach to creating substituted analogs is through condensation reactions. The Claisen-Schmidt condensation, a base-catalyzed reaction, can be employed to react α-tetralone with an appropriate aldehyde. tandfonline.com For example, the reaction of 1-tetralone with 4-propoxybenzaldehyde (B1265824) in the presence of dilute sodium hydroxide (B78521) yields (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalen-1-one. tandfonline.com This method introduces an exocyclic double bond with a substituted phenyl group.

The synthesis of bicyclic analogs has also been explored to mimic the structure and activity of natural products like abscisic acid. These syntheses can start from 1-tetralone or 2-methyl-1-naphthol (B1210624) and involve a multi-step process to build the desired analog structure. nih.gov

Furthermore, radical-based routes offer a modern approach to functionalized tetralins. For instance, a photoredox radical cascade cyclization can be used to access functionalized tetralins, which can then be further modified. acs.org

Table 1: Examples of Synthesized Hydroxylated and Substituted 1-Tetralone Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-, 6-, or 7-Hydroxy-1-tetralone | Substituted alkyl bromide, K₂CO₃, acetone, reflux | Substituted 1-tetralone derivatives | nih.gov |

| Substituted 1-tetralone | NaBH₄ | Substituted 1-tetralol derivatives | nih.gov |

| 1-Tetralone and 4-propoxybenzaldehyde | dil. NaOH, ethanol | (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalen-1-one | tandfonline.com |

| 1-Tetralone | Multi-step synthesis | Tetralone abscisic acid analogues | nih.gov |

| 2-Methylanisole and succinic anhydride | Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization | Substituted tetralone | semanticscholar.org |

Structural Elucidation of Synthetic Intermediates

The structural elucidation of synthetic intermediates is crucial for confirming the success of each reaction step and for understanding the stereochemistry of the products. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For instance, in the synthesis of substituted tetralins via a nitrogen deletion/Diels-Alder cascade reaction, the structures of the products were confirmed using ¹H and ¹³C NMR spectroscopy. acs.org The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide definitive evidence for the connectivity and spatial arrangement of atoms. acs.org

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. acs.org This technique provides a precise confirmation of the molecular formula of the intermediates and final products.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of a carbonyl group (C=O) in a tetralone intermediate will show a characteristic absorption band in the IR spectrum. tandfonline.com

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique is particularly valuable for determining the stereochemistry of chiral centers in the molecule.

Table 2: Spectroscopic Data for a Representative Synthetic Intermediate

| Intermediate | Spectroscopic Method | Key Data | Reference |

| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalen-1-one | ¹H-NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons of the tetralone ring, and the propoxy group. | tandfonline.com |

| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the tetralone and propoxy moieties. | tandfonline.com | |

| FT-IR | Characteristic absorption bands for C=O and C=C stretching vibrations. | tandfonline.com | |

| Substituted Tetralin | ¹H NMR (400 MHz, CDCl₃) | δ 7.10 (m, 3H), 7.04 (m, 1H), 4.24–4.08 (m, 4H), 3.31 (s, 2H), 3.10 (dd, J = 17.0, 5.7 Hz, 1H), 2.75 (m, 1H), 2.64 (dd, J = 17.0, 6.2 Hz, 1H), 1.21 (m, 6H), 1.10 (d, J = 6.9 Hz, 3H) | acs.org |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ: 171.4, 170.6, 134.4, 133.4, 129.1, 128.8, 126.2, 125.9, 61.5, 61.3, 57.6, 34.4, 33.3, 32.7, 17.0, 14.2, 14.1 | acs.org | |

| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₁₇H₂₃O₄ 291.1591; found 291.1601 | acs.org |

Through the application of these analytical techniques, researchers can confidently identify the structures of intermediates and final products, paving the way for the development of novel synthetic methodologies and the creation of a diverse library of this compound analogs.

Biosynthetic Origins and Enzymatic Transformations of Cis 2,4,5 Trihydroxy 1 Tetralone

Isolation and Identification from Fungal Sources

At present, there are no scientific reports detailing the isolation and identification of cis-2,4,5-Trihydroxy-1-tetralone from any fungal species. The standard process for such an investigation would typically involve the cultivation of a fungal strain, followed by extraction of its metabolic products. A combination of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), would then be employed to purify individual compounds. The definitive identification of this compound would require extensive spectroscopic analysis, including:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the carbon-hydrogen framework and the precise positioning of the hydroxyl groups and the stereochemistry of the molecule.

Without such dedicated studies, any mention of this specific compound remains speculative.

Proposed Biosynthetic Pathways and Precursors

Given the absence of information on this compound, its biosynthetic pathway can only be hypothesized based on known pathways for structurally related fungal tetralones. Fungal tetralones are typically polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).

A plausible hypothetical pathway for this compound would likely involve a Type I PKS. The biosynthesis would commence with a starter unit, such as acetyl-CoA, followed by the iterative addition of malonyl-CoA extender units. A series of ketoreduction, dehydration, and enoylreduction steps, or lack thereof, within the PKS domains would determine the hydroxylation pattern of the resulting polyketide chain. Subsequent cyclization and aromatization reactions, catalyzed by specific domains within the PKS or by separate enzymes, would lead to the formation of the tetralone core. The specific hydroxylation at positions 2, 4, and 5 would be a key distinguishing feature of this pathway.

Characterization of Enzymes Involved in its Biosynthesis

As the biosynthetic pathway for this compound is unknown, the enzymes involved have not been characterized. Based on analogous pathways, the key enzymes would include:

A Polyketide Synthase (PKS): A multi-domain enzyme responsible for the assembly of the polyketide backbone.

Hydroxylases/Oxygenases: Enzymes that would introduce the hydroxyl groups at positions 2, 4, and 5, if they are not incorporated during the PKS-mediated synthesis.

Reductases: Enzymes that may be involved in modifying the oxidation state of the molecule.

Cyclases/Aromatases: Enzymes that facilitate the formation of the bicyclic tetralone structure.

The identification and characterization of these enzymes would require the discovery of a producing fungal strain and the subsequent identification of the corresponding biosynthetic gene cluster.

Genetic and Metabolic Engineering Approaches for Enhanced Production

In the absence of a known producing organism and biosynthetic pathway, no genetic or metabolic engineering approaches for the enhanced production of this compound have been reported.

Should a biosynthetic gene cluster for this compound be identified in the future, several strategies could be employed to increase its yield. These could include:

Overexpression of the Biosynthetic Gene Cluster: Placing the entire gene cluster under the control of a strong, constitutive promoter in a suitable host organism.

Overexpression of Regulatory Genes: Identifying and overexpressing specific transcription factors that positively regulate the expression of the biosynthetic genes.

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of acetyl-CoA and malonyl-CoA.

Elimination of Competing Pathways: Deleting genes for pathways that divert precursors away from the desired product.

Until foundational research on the natural occurrence and biosynthesis of this compound is conducted, any discussion of its production enhancement remains in the realm of speculation.

Mechanistic Investigations of Cis 2,4,5 Trihydroxy 1 Tetralone’s Molecular Interactions

Interaction Mechanisms with Biological Macromolecules (e.g., Proteins, Enzymes)

Detailed experimental studies delineating the specific interaction mechanisms of cis-2,4,5-Trihydroxy-1-tetralone with biological macromolecules such as proteins and enzymes are not extensively available in the current scientific literature. General research into compounds with similar tetralone backbones suggests that the hydroxyl groups are key to potential interactions. ontosight.ai These functional groups can participate in hydrogen bonding, which may influence how the molecule binds to the active sites of enzymes or other biological receptors. psu.edu However, specific binding affinities, inhibition constants (Ki), or crystallographic data for this compound complexes with specific proteins or enzymes are not publicly documented.

Mechanisms of Radical Scavenging and Redox Modulation

The presence of multiple hydroxyl groups on the aromatic ring of this compound suggests that it may possess antioxidant properties. ontosight.aiontosight.ai Hydroxylated tetralones, in general, are explored for their capacity to act as radical scavengers, which can help in mitigating cellular oxidative stress. ontosight.ai The mechanism is presumed to involve the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting radical form of the tetralone would be stabilized by resonance within the aromatic ring. However, specific studies quantifying the radical scavenging activity (e.g., through DPPH or ABTS assays) or detailing the redox modulation mechanisms of this compound are not available.

Modulation of Cellular Pathways at a Mechanistic Level (excluding phenotypic outcomes)

While related compounds are investigated for their potential to influence cellular processes, specific research focusing on the mechanistic modulation of cellular pathways by this compound is currently lacking. The potential for this compound to interact with cellular signaling components is recognized, but the specific pathways, downstream targets, and the nature of these interactions at a molecular level remain to be elucidated.

Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Profiling (excluding clinical/safety effects)

Comprehensive Structure-Activity Relationship (SAR) studies based on the molecular interaction profiling of this compound and its derivatives are not found in the available literature. SAR studies require a series of related compounds with varied functional groups to be tested against a specific biological target to determine which structural features are crucial for activity. While the synthesis of tetralone analogues for the purpose of probing biological activity is a known strategy in medicinal chemistry, such studies specifically for this compound have not been published. psu.edu The stereochemistry of the hydroxyl groups, designated as cis, is an important structural feature that would significantly influence its interaction with chiral biological molecules. ontosight.aiontosight.ai

Advanced Spectroscopic and Analytical Techniques for Research on Cis 2,4,5 Trihydroxy 1 Tetralone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like cis-2,4,5-Trihydroxy-1-tetralone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals provide crucial information about their chemical environment and connectivity. For instance, the protons on the stereogenic centers at C-2 and C-4, and the methylene (B1212753) protons at C-3, exhibit specific chemical shifts and coupling constants that are diagnostic of the cis relationship between the hydroxyl groups at C-2 and C-4. The aromatic protons also show distinct signals that help to confirm the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon (C-1) typically resonates at a characteristic downfield shift. The chemical shifts of the carbons bearing hydroxyl groups (C-2, C-4, and C-5) and the remaining aromatic and aliphatic carbons provide a complete carbon fingerprint of the molecule.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to establish the precise connectivity and stereochemistry, various two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Establishes proton-proton (H-H) correlations, revealing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry, such as the cis configuration of the hydroxyl groups.

A representative table of ¹H and ¹³C NMR data for a related tetralone derivative is shown below to illustrate the type of information obtained.

| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |

| 1 | - | 198.5 |

| 2 | 4.52 (d, J=3.0) | 72.1 |

| 3α | 2.15 (dd, J=14.5, 4.0) | 35.8 |

| 3β | 2.30 (dd, J=14.5, 6.0) | |

| 4 | 5.10 (m) | 68.9 |

| 4a | - | 135.2 |

| 5 | - | 155.0 |

| 6 | 7.10 (d, J=8.0) | 115.6 |

| 7 | 7.55 (t, J=8.0) | 130.2 |

| 8 | 7.25 (d, J=8.0) | 118.4 |

| 8a | - | 128.7 |

Note: This is an example data table for a related compound and may not represent the exact values for this compound.

Mass Spectrometry (MS) Applications in Characterization and Metabolomics

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in its initial characterization, confirming the number of carbon, hydrogen, and oxygen atoms.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the molecular ion of this compound is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information. For example, the loss of water molecules from the hydroxyl groups and cleavages of the tetralone ring are characteristic fragmentation pathways that can be observed and interpreted.

Metabolomics: In the broader context of metabolomics, MS-based techniques, often coupled with chromatography (LC-MS or GC-MS), are used to detect and quantify this compound in complex biological samples. This allows researchers to study its role in metabolic pathways and its distribution in different organisms.

Chromatographic Methods for Isolation, Purification, and Analytical Profiling

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources, as well as for its analytical profiling.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the purification and quantitative analysis of this compound. By selecting appropriate stationary and mobile phases, it is possible to separate the compound from other closely related metabolites. A diode-array detector (DAD) or a UV detector can be used for detection, as the aromatic ring of the tetralone provides a chromophore that absorbs UV light.

Gas Chromatography (GC): For GC analysis, the hydroxyl groups of this compound typically need to be derivatized to increase its volatility. GC, especially when coupled with mass spectrometry (GC-MS), can provide high-resolution separation and sensitive detection.

Column Chromatography: On a larger scale, column chromatography using silica (B1680970) gel or other stationary phases is often the first step in the isolation of this compound from crude plant or fungal extracts.

Chiroptical Techniques for Stereochemical Determination

Chiroptical techniques are used to study the interaction of chiral molecules, like this compound, with polarized light. These methods are particularly useful for determining the absolute configuration of the stereocenters.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of this compound with theoretical spectra calculated using quantum chemical methods, it is possible to assign its absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a specific enantiomer and can be used to determine the absolute configuration.

| Technique | Application for this compound | Information Obtained |

| NMR Spectroscopy | Structural elucidation | Connectivity, relative stereochemistry, molecular dynamics |

| Mass Spectrometry | Molecular weight and formula determination | Elemental composition, fragmentation patterns, presence in metabolomes |

| X-ray Crystallography | Absolute structure determination | Precise 3D structure, bond lengths, bond angles, absolute configuration |

| Chromatography | Isolation and quantification | Purity, concentration in complex mixtures |

| Chiroptical Techniques | Stereochemical analysis | Absolute configuration of stereocenters |

Cis 2,4,5 Trihydroxy 1 Tetralone As a Scaffold or Intermediate in Organic Synthesis

Utility as a Building Block for Complex Molecules

The strategic placement of three hydroxyl groups and a carbonyl function on the cis-2,4,5-trihydroxy-1-tetralone core provides multiple reaction sites for elaboration into more complex structures. While specific research on the derivatization of this particular isomer is not extensively documented, the reactivity of the closely related cis-(-)-2,4,8-trihydroxy-1-tetralone offers valuable insights into its potential. The hydroxyl groups can serve as handles for a range of functionalization reactions, including etherification, esterification, and protection/deprotection sequences, which are fundamental steps in multi-step syntheses.

The ketone functionality can undergo a variety of transformations, such as reduction to a secondary alcohol, olefination to introduce new carbon-carbon bonds, and reactions with organometallic reagents. For instance, microbial reduction of similar tetralone derivatives has been employed to produce optically active tetralins, which are crucial chiral building blocks in asymmetric synthesis . This suggests that enzymatic or chemo-catalytic reduction of this compound could provide access to valuable chiral synthons.

The aromatic ring of the tetralone is also amenable to further substitution, allowing for the introduction of additional functional groups that can be manipulated in subsequent synthetic steps. The interplay between the existing substituents and any newly introduced groups can be strategically exploited to control regioselectivity and stereoselectivity in the synthesis of intricate target molecules.

Applications in the Synthesis of Structurally Related Natural Products

Although the direct application of this compound as an intermediate in the total synthesis of specific natural products is not yet a prominent feature in the literature, its structural similarity to other naturally occurring tetralones highlights its potential in this area. For example, the asymmetric synthesis of the natural products (3S,4R)-3,4,8- and (2S,4R)-2,4,8-trihydroxy-1-tetralone has been achieved through the NADPH-dependent tetrahydroxynaphthalene reductase (T4HNR) from Magnaporthe grisea. This enzymatic reduction of hydroxynaphthoquinones demonstrates a biosynthetic pathway that could potentially be harnessed or mimicked for the synthesis of other trihydroxy-tetralone isomers and their derivatives.

The tetralone core is a key structural element in a variety of natural products with diverse biological activities. The development of synthetic routes to these molecules often relies on the construction of a suitably functionalized tetralone intermediate. Therefore, efficient methods for the synthesis of this compound would provide a valuable starting point for the synthesis of any natural products that share this particular substitution pattern.

Development of Novel Methodologies Using the Tetralone Core

The unique reactivity of the tetralone scaffold has historically driven the development of new synthetic methods. While methodologies specifically centered on this compound are yet to be established, the broader class of tetralones has been instrumental in advancing synthetic organic chemistry.

For example, various strategies have been developed for the synthesis of the tetralone framework itself, including intramolecular Friedel-Crafts acylations, Robinson annulations, and radical cyclizations. The presence of multiple hydroxyl groups on the aromatic ring of this compound could influence the course of such cyclization reactions, potentially leading to novel and regioselective methods for the synthesis of highly substituted polycyclic systems.

Furthermore, the stereochemistry of the cis-diol functionality could be exploited to direct subsequent reactions on the molecule. For instance, the formation of acetonides or other cyclic protecting groups could lock the conformation of the six-membered ring, enabling stereocontrolled transformations at other positions. The investigation of such substrate-controlled reactions could lead to the development of new diastereoselective methodologies for the synthesis of complex polycyclic structures.

Future Directions and Emerging Research Avenues for Cis 2,4,5 Trihydroxy 1 Tetralone

Development of Novel Synthetic Approaches

While classical synthetic routes to tetralone cores exist, the specific stereochemistry and hydroxylation pattern of cis-2,4,5-Trihydroxy-1-tetralone present unique challenges and opportunities. Future research is expected to focus on developing more efficient and stereoselective synthetic strategies.

Asymmetric Synthesis: A primary goal will be the development of robust asymmetric syntheses to selectively produce the cis-diastereomer. This could involve chiral catalysts, substrate-controlled reactions, or the use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Biomimetic Synthesis: Inspired by its natural origins, researchers may pursue biomimetic approaches. For instance, the synthesis of related decalin structures, which also derive from polyketide precursors, has been achieved using intramolecular Diels-Alder reactions. nih.gov Similar strategies, perhaps involving a late-stage enzymatic or chemo-catalyzed cyclization of a linear polyketide chain, could be explored for the tetralone scaffold. The synthesis of juglone (B1673114), a related naphthalenedione, can be achieved through the oxidation of 5,8-dihydroxy-1-tetralone, a compound structurally similar to the target molecule. wikipedia.org

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction conditions, particularly for sensitive intermediates, potentially increasing yields and purity while reducing reaction times.

Deeper Elucidation of Biosynthetic Enzymes and Mechanisms

Understanding how nature constructs this compound is fundamental to exploiting its biosynthetic machinery. This compound is likely an intermediate in the biosynthesis of more complex natural products, such as juglone and other naphthoquinones found in the Juglandaceae family. researchgate.netnih.gov

Polyketide Synthases (PKSs): The biosynthesis of the tetralone core is almost certainly initiated by a polyketide synthase (PKS), a large multi-domain enzyme that iteratively condenses simple acyl-CoA units. wikipedia.org Fungi, in particular, utilize iterative Type I PKSs to create a vast array of aromatic polyketides. nih.gov Future research will involve identifying and characterizing the specific PKS responsible for producing the polyketide precursor to this compound. This involves genome mining of producing organisms, followed by heterologous expression and in vitro reconstitution of the PKS to confirm its product. nih.gov

Tailoring Enzymes: The final structure, with its specific hydroxylation and stereochemistry, is the result of "tailoring" enzymes that modify the initial polyketide chain. Key enzyme classes to investigate include:

Ketoreductases (KRs): These domains within the PKS or as standalone enzymes are responsible for reducing keto groups to hydroxyl groups with specific stereoselectivity. bohrium.com

Cyclases/Aromatases: These enzymes catalyze the crucial ring-forming reactions to create the tetralone scaffold from the linear polyketide chain.

Hydroxylases: Post-PKS modifying enzymes, such as cytochrome P450 monooxygenases, are likely responsible for installing one or more of the hydroxyl groups. usda.gov

Pathway Elucidation: The biosynthesis of juglone is hypothesized to branch from the phylloquinone (vitamin K1) pathway, utilizing 1,4-dihydroxynaphthoic acid (DHNA) as an intermediate. researchgate.netnih.govresearchgate.net Investigating the connection between these primary and secondary metabolic pathways will be crucial for a complete understanding and for future metabolic engineering efforts.

Advanced Mechanistic Studies of Molecular Interactions

A deeper understanding of the molecular interactions between this compound, its biosynthetic enzymes, and any potential biological targets is essential for its future application.

Enzyme-Substrate Interactions: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize the binding of the polyketide intermediates within the active sites of the PKS and tailoring enzymes. This would provide invaluable insights into how these enzymes control chain length, cyclization, and stereochemistry.

Reaction Mechanisms: Detailed kinetic and isotopic labeling studies can unravel the precise chemical mechanisms of the enzymatic transformations. For instance, understanding how a ketoreductase domain imparts the cis-stereochemistry requires detailed analysis of its active site and transition state stabilization. bohrium.com

Target Identification: If the compound or its derivatives exhibit biological activity, mechanistic studies will be needed to identify their molecular targets. This can involve techniques like affinity chromatography, proteomics, and genetic screens to understand how they exert their effects at a cellular level, similar to studies on other bioactive small molecules. nih.govresearchgate.net

Exploration of its Role in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic catalysis, offers a powerful platform for generating novel compounds. bohrium.comnih.gov this compound and its biosynthetic pathway are ripe for exploration in this context.

Precursor-Directed Biosynthesis: Synthetic, non-native precursor molecules could be fed to the host organism or the purified PKS to generate novel tetralone analogs with altered substitution patterns. This approach relies on the "promiscuity" of the biosynthetic enzymes, which can sometimes accept substrates other than their natural ones. digitellinc.com

Enzymatic Derivatization: The isolated this compound can be used as a substrate for a panel of biocatalysts (e.g., glycosyltransferases, methyltransferases, acyltransferases) to create a library of new derivatives. This leverages the high selectivity of enzymes to modify the scaffold in ways that are difficult to achieve through traditional chemistry.

Engineered Biosynthetic Pathways: As the genes for the biosynthetic pathway are identified, they can be engineered. For example, domains within the PKS could be swapped or mutated to alter the polyketide backbone. youtube.com Similarly, tailoring enzymes could be recruited from other pathways to act on the tetralone core, leading to "unnatural" natural products. The use of thioesterase (TE) domains, which often catalyze the final macrocyclization or product release step in PKS and nonribosomal peptide synthetase (NRPS) pathways, could be particularly interesting for creating new cyclic structures. nih.govacs.org

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches are becoming indispensable in modern chemical research, allowing for the prediction of properties and the guidance of experimental work.

Enzyme-Substrate Docking: Molecular docking simulations can predict how this compound or its linear precursors bind to the active sites of biosynthetic enzymes. This can help prioritize mutations for enzyme engineering experiments or predict the outcome of using non-native substrates.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of enzyme-substrate interactions, revealing the conformational changes that occur during the catalytic cycle. nih.gov This can help explain the basis for an enzyme's stereoselectivity and substrate specificity.

Quantum Mechanics (QM) Calculations: QM and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model the electronic details of the enzymatic reaction mechanisms, such as the cyclization and hydroxylation steps. This provides a level of detail that is often inaccessible through experimental means alone.

Predictive Toxicology and Bioactivity: In silico models can be used to predict the potential bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-target effects of novel derivatives synthesized from the tetralone scaffold, helping to prioritize which compounds to advance in a drug discovery pipeline.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for cis-2,4,5-Trihydroxy-1-tetralone, and how do reaction conditions influence isomer yields?

- Methodological Answer : Synthesis typically involves cyclization of polyhydroxy precursors or selective oxidation of tetralin derivatives. For example, cis-isomer yields can be low (e.g., 11% via flash column chromatography) compared to trans-isomers (75%) due to steric hindrance during cyclization . Key variables include solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (0–25°C), and catalysts (e.g., Lewis acids). Optimizing reaction time and using chiral auxiliaries may improve cis-selectivity.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of cis-2,4,5-Trihydroxy-1-tetralone?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential for identifying spatial proximity of hydroxyl groups (e.g., NOE correlations between 2-OH and 4-OH protons). X-ray crystallography provides definitive stereochemical assignment, while circular dichroism (CD) can confirm enantiomeric purity in chiral derivatives . High-resolution mass spectrometry (HRMS) validates molecular formula.

Q. How can researchers ensure structural purity of cis-2,4,5-Trihydroxy-1-tetralone during isolation?

- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates cis and trans isomers. Purity is quantified via UV detection at 254 nm (aromatic absorption). Thin-layer chromatography (TLC) with silica gel GF254 and ethyl acetate/hexane (3:7) provides rapid purity checks. Recrystallization in ethanol/water mixtures (1:1) enhances crystalline purity .

Advanced Research Questions

Q. What strategies address low cis-isomer yields in synthetic protocols, and how do steric/electronic factors influence selectivity?

- Methodological Answer : Low yields stem from unfavorable transition-state geometries during cyclization. Strategies include:

- Using bulky protecting groups (e.g., tert-butyldimethylsilyl) to direct hydroxyl group orientation .

- Employing asymmetric catalysis (e.g., Sharpless dihydroxylation) to bias cis-formation.

- Computational modeling (DFT) to predict energy barriers and optimize reaction pathways .

Q. How can conflicting reports on the antiproliferative activity of cis-2,4,5-Trihydroxy-1-tetralone derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in cell lines, assay protocols, or impurity interference. Triangulation methods include:

- Replicating assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized MTT protocols .

- Cross-validating bioactivity with pure isomers (≥98% HPLC purity).

- Synergistic studies combining SAR analysis and molecular docking to identify key pharmacophores (e.g., hydroxyl positioning at C2/C4) .

Q. What is the role of hydroxyl group stereochemistry in modulating the biological profile of tetralone derivatives?

- Methodological Answer : Cis-configured hydroxyls enhance hydrogen-bonding interactions with target proteins (e.g., kinase active sites). For example, (4R)-(−)-regiolone (15) shows higher antifungal activity than its trans-analogues due to optimal spatial alignment with fungal CYP51 . Comparative studies using isosteric analogues (e.g., fluorine substitution) can isolate stereochemical effects from electronic contributions.

Key Recommendations

- Experimental Design : Include chiral HPLC for enantiomeric excess (EE) quantification in asymmetric syntheses.

- Data Contradiction Analysis : Use metabolomic profiling to differentiate compound-specific effects from off-target interactions.

- Advanced Techniques : Combine cryo-EM for target engagement studies with molecular dynamics simulations to map hydroxyl group interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。